Home > Products > Screening Compounds P62362 > 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide -

2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide

Catalog Number: EVT-4756103
CAS Number:
Molecular Formula: C12H17Br2N3O
Molecular Weight: 379.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[4([4-(4-Methylpiperazin-1-yl)-6-[(3-methyl-1H-pyrazol-5 -yl)amino]pyrimidin-2-yl]thio)phenyl]cyclopropanecarboxamide (MK-0457) []

Compound Description: MK-0457 is an Aurora kinase inhibitor under development for cancer treatment. It exhibits primary metabolic pathways involving N-oxidation and N-demethylation in human, monkey, dog, and rat liver preparations. [] The compound shows significant substrate inhibition in N-demethylation reactions at higher concentrations. []

Relevance: MK-0457 shares the core structural feature of a cyclopropanecarboxamide with 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide. Both compounds also incorporate a substituted pyrazole ring in their structures, indicating a potential relationship within a class of cyclopropanecarboxamide derivatives containing pyrazole moieties. []

2. 5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d]oxazol-2(3H)-one []

Compound Description: This compound, along with its disodium phosphate derivative, is listed as a JAK/STAT modulating compound potentially useful in the treatment of vitiligo. []

Relevance: Although this compound lacks the cyclopropane and carboxamide moieties present in 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, it features a substituted pyrimidinyl ring linked to a substituted aniline. This structural similarity suggests potential shared chemical space with the target compound, potentially within a broader class of aniline-pyrimidine derivatives. []

3. N-(5-(2-(2,2-dimethylpyrrolidin-1-yl)ethylcarbamoyl)-2-methylpyridin-3-yl)-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carboxamide []

Compound Description: This molecule exhibits selective inhibition of the platelet-derived growth factor receptor (PDGFR) kinase, with a reported IC50 value of 3 nM in a cellular proliferation assay. [] This compound is being investigated by Novartis for the potential treatment of pulmonary arterial hypertension (PAH). []

Relevance: While this compound doesn't directly share the cyclopropane ring of 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, it features a similar propyl chain connected to a substituted pyrazole ring. Both compounds also have an amide linkage present in their structures. This suggests a possible relationship within a group of amide derivatives containing both pyrazole and propyl chain functionalities. []

4. N-(5-(2-(2,6-cis-dimethylpiperidin-1-yl)ethylcarbamoyl)-2-fluorophenyl)-7-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine-3-carboxamide []

Compound Description: This molecule is another PDGFR kinase inhibitor with a reported IC50 value of 45 nM in a cellular proliferation assay. [] Like the previous compound, it is being investigated by Novartis as a potential treatment for PAH. []

Relevance: This compound, like 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, incorporates a substituted pyrazole ring connected to a propyl chain. Additionally, both structures feature an amide group. The presence of these shared functional groups suggests a potential connection within a broader class of compounds containing both pyrazole and amide functionalities, potentially related to PDGFR kinase inhibition. []

5. 5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627) [, ]

Compound Description: PD 71627, a proposed neuroleptic drug, has been shown to induce mammary adenocarcinomas in male rats after 13 weeks of treatment. [] It exhibits potent mutagenic activity, especially in the presence of rat liver S9 activation. [] The amine group on the pyrazole ring is essential for its mutagenic activity. []

Relevance: PD 71627 directly incorporates the 5-methyl-1H-pyrazol-1-yl moiety present in 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide. This direct structural similarity points to a strong relationship within a class of substituted aminopyrazole derivatives. [, ]

6. N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)-propyl]amino)acetamide(Z)-2-butenedioate (1:2) (PD 108298) []

Compound Description: PD 108298 is another proposed neuroleptic drug with a structural similarity to PD 71627. It also induces mammary adenocarcinomas in male rats but displays significantly lower mutagenic activity than PD 71627. []

Relevance: PD 108298, like 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, incorporates a 1,3-dimethyl-1H-pyrazol-5-yl group in its structure. This suggests they both belong to a family of substituted aminopyrazole derivatives. []

7. 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide hydrochloride (PD 109394) []

Compound Description: Similar in structure to PD 71627 and PD 108298, PD 109394 also shows mammary carcinogenesis in rats and moderate mutagenic activity. []

Relevance: PD 109394, like 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, incorporates a 1,3-dimethyl-1H-pyrazol-5-yl group in its structure. This suggests they both belong to a family of substituted aminopyrazole derivatives. []

8. 4-[(5-hydroxy-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyleneamino]phenyl 3-(4-n-alkoxyphenyl)acrylate []

Compound Description: This compound represents a series of liquid crystalline molecules with varying alkoxy chain lengths, exhibiting nematic and smectic A mesophases. [] The cinnamate linkage in these compounds contributes to higher thermal stability compared to similar molecules containing a chalcone linkage. []

Relevance: This compound, like 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, contains a substituted pyrazole ring. Although the substitution patterns differ, this shared feature suggests a potential connection within a broad class of pyrazole-containing compounds. []

9. 4-[(5-hydroxy-3-methyl-1-p-tolyl-4,5-dihydro-1H-pyrazol-4-yl)methyleneamino]phenyl 3-(4-n-alkoxyphenyl)acrylate []

Compound Description: Similar to the previous compound, this series of molecules with varying alkoxy chain lengths exhibits liquid crystalline properties, displaying nematic and smectic A mesophases. [] These compounds also demonstrate higher thermal stability due to their cinnamate linkage. []

Relevance: This compound shares a substituted pyrazole ring with 2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide, albeit with different substituents. This suggests a potential connection within a general class of pyrazole-containing compounds. []

Properties

Product Name

2,2-dibromo-1-methyl-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide

IUPAC Name

2,2-dibromo-1-methyl-N-[3-(5-methylpyrazol-1-yl)propyl]cyclopropane-1-carboxamide

Molecular Formula

C12H17Br2N3O

Molecular Weight

379.09 g/mol

InChI

InChI=1S/C12H17Br2N3O/c1-9-4-6-16-17(9)7-3-5-15-10(18)11(2)8-12(11,13)14/h4,6H,3,5,7-8H2,1-2H3,(H,15,18)

InChI Key

VOGJBXDDGOUASL-UHFFFAOYSA-N

SMILES

CC1=CC=NN1CCCNC(=O)C2(CC2(Br)Br)C

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2(CC2(Br)Br)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.